molecular formula C25H19N5OS2 B1683889 Inauhzin CAS No. 309271-94-1

Inauhzin

货号 B1683889
CAS 编号: 309271-94-1
分子量: 469.6 g/mol
InChI 键: VHUOXERIKQWIJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inauhzin (INZ) is a small-molecule inhibitor of SIRT1 . It has been identified as a novel p53 activator, selectively and efficiently suppressing tumor growth without displaying genotoxicity and with little toxicity to normal cells .


Synthesis Analysis

In order to reveal the structural features essential for anti-cancer activity of this small molecule, a panel of INZ analogs has been synthesized and evaluated for their ability to induce cellular p53 and to inhibit cell growth in cell-based assays .


Molecular Structure Analysis

The molecular structure of Inauhzin is crucial for its anti-cancer activity. The study of its analogs has led to the discovery of INZ analog 37 that displays much better potency than INZ in both p53 activation and cell growth inhibition in several human cancer cell lines .


Chemical Reactions Analysis

Inauhzin has been found to inhibit cellular IMPDH2 activity, and reduce the levels of cellular GTP and GTP-binding nucleostemin that is essential for rRNA processing .


Physical And Chemical Properties Analysis

Inauhzin is a white to light brown powder . It has an empirical formula of C25H19N5OS2 and a molecular weight of 469.58 .

科学研究应用

激活和抑制肿瘤生长

Inauhzin(INZ)已被确认为肿瘤抑制基因p53的有效激活剂,为癌症治疗提供了有希望的途径。它通过抑制SIRT1活性重新激活p53,并在癌细胞中诱导p53依赖性凋亡,而不引起基因毒性应激。这使得INZ成为抗癌治疗中有价值的化合物,特别是在拥有野生型p53的肿瘤中。研究表明,INZ与Nutlin-3等其他化合物结合时,可以协同激活p53并抑制肿瘤生长,表明靶向p53的多种抑制蛋白可能是一种有效的治疗策略(Zhang et al., 2012)

结构分析以增强抗癌特性

已进行研究以了解对INZ的抗癌活性至关重要的结构特征。合成了一系列INZ类似物,并评估它们诱导细胞p53和抑制细胞生长的能力。这导致发现了比INZ更具激活p53和抑制癌细胞生长效力更好的类似物,为开发更有效的抗癌疗法提供了见解(Zhang et al., 2012)

对p53响应转录组的全球影响

已研究了INZ对人类p53响应转录组的全球影响,揭示了它可以大规模诱导p53靶基因的表达。这不仅证实了INZ激活p53信号通路的能力,还为识别INZ和/或p53的新靶点提供了宝贵信息。这些发现对设计INZ的临床试验至关重要(Liao et al., 2012)

与化疗药物的协同效应

发现INZ能使肿瘤细胞对顺铂和阿霉素等标准化疗药物更敏感。INZ与这些药物的结合促进了凋亡并以p53依赖的方式抑制了细胞生长。这表明靶向p53通路可能增强癌细胞对化疗的敏感性,并可能减少不良副作用(Zhang et al., 2013)

纳米粒子封装以增强治疗效果

为提高INZ的疗效和生物利用度,研究探索了纳米粒子封装。这种方法显著增强了p53的激活和抑制癌细胞生长,展示了纳米粒子系统提升INZ治疗效果的潜力(Bhattarai et al., 2021)

安全和危害

Inauhzin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

未来方向

The study of Inauhzin and its analogs is a promising approach for the development of anti-cancer therapy. The newly synthesized INZ analog 37 has been identified as a better small molecule for further development of anti-cancer therapy .

属性

IUPAC Name

1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUOXERIKQWIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inauhzin

CAS RN

309271-94-1
Record name 309271-94-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-bromo-1-(10H-phenothiazin-10-yl)butan-1-one (3.675 g, 25 mmol) and 5H-[1,2,4]triazino[5,6-b]indole-3-thiol (2.125 g, 25 mmol) were dissolved in 50 ml anhydrous DMF and cooled to 0° C. 11.1 ml Et3N (250 mmol) was dropped to the above mixture. After stirring for 1.5h, TLC indicated that the reaction was completed and stopped. 300 ml ethyl acetate was added to the reaction mixture. The organic phase was washed by saturated NH4Cl for five times. It was dried by anhydrous Na2SO4 and filtered. The organic phase was concentrated to about 15 ml and the pale solid was formed. The amorphous solid was collected and washed by a few ethyl acetate. 1H NMR (500 MHz, DMSO-d6) δ; 12.63 (br, 1H), 8.34 (d, J=7.5?, 1H), 7.89-7.96 (m, 1H), 7.56-7.73 (m, 4H), 7.37-7.47 (m, 5H), 7.29-7.22 (m, 1H), 5.27 (t, J=7.0, 1H), 1.86 (br, 1H), 1.74 (br, 1H), 0.85 (br, 3H). 13C NMR (125 MHz, DMSO-d6) δ 170.0, 146.8, 141.7, 140.9, 138.5, 138.3, 131.4, 128.6, 128.2, 128.0, 127.7, 127.4, 123.0, 122.0, 118.0, 113.2, 31.1, 25.9, 11.8. HRMS was calculated for C25H19N5OS2 469.1031 and found 469.1047.
Name
2-bromo-1-(10H-phenothiazin-10-yl)butan-1-one
Quantity
3.675 g
Type
reactant
Reaction Step One
Quantity
2.125 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
11.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1.5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Inauhzin
Reactant of Route 2
Inauhzin
Reactant of Route 3
Inauhzin

Citations

For This Compound
206
Citations
Q Zhang, SX Zeng, Y Zhang, Y Zhang… - EMBO molecular …, 2012 - embopress.org
… Here, we report a novel small molecule Inauhzin (INZ) that effectively reactivates p53 by inhibiting SIRT1 activity, promotes p53‐dependent apoptosis of human cancer cells without …
Number of citations: 103 www.embopress.org
YW Zhang, Q Zhang, SX Zeng, Y Zhang… - Cancer biology & …, 2012 - Taylor & Francis
… , Inauhzin, which … Inauhzin with Nutlin-3, an inhibitor of MDM2-p53 binding, might synergistically activate p53 to suppress tumor growth. Indeed, at lower doses, combination of Inauhzin …
Number of citations: 26 www.tandfonline.com
Q Zhang, X Zhou, RZ Wu, A Mosley, SX Zeng, Z **ng… - Elife, 2014 - elifesciences.org
… In 2012, researchers identified Inauhzin as a small molecule that could potentially be used to treat tumors that still have a functional version of the p53 protein. Inauhzin was thought to …
Number of citations: 23 elifesciences.org
JM Liao, SX Zeng, X Zhou, H Lu - PloS one, 2012 - journals.plos.org
Background Previously, we reported that Inauhzin (INZ) induces p53 activity and suppresses tumor growth by inhibiting Sirt1. However, it remains unknown whether INZ may globally …
Number of citations: 19 journals.plos.org
Q Zhang, SX Zeng, H Lu - Toxicology reports, 2015 - Elsevier
Reactivating the tumor suppressor p53 offers an attractive strategy for develo** cancer therapy. We recently identified Inauhzin (INZ) as a novel non-genotoxic p53-activating …
Number of citations: 24 www.sciencedirect.com
MA Alfhili, E Alsalmi, A Aljedai… - Journal of …, 2022 - Taylor & Francis
Inauhzin (INZ) is a novel p53 agonist with antitumor activity. Anemia is a common side effect of chemotherapy and may arise from red blood cell (RBC) hemolysis or eryptosis. In this …
Number of citations: 10 www.tandfonline.com
JH Jung, JM Liao, Q Zhang, S Zeng… - Cancer Biology & …, 2015 - Taylor & Francis
Oncogene MYC is deregulated in many human cancers, especially in lymphoma. Previously, we showed that inauhzin (INZ) activates p53 and inhibits tumor growth. However, whether …
Number of citations: 15 www.tandfonline.com
Q Zhang, D Ding, SX Zeng, QZ Ye, H Lu - PloS one, 2012 - journals.plos.org
Identifying effective small molecules that specifically target the p53 pathway in cancer has been an exciting, though challenging, approach for the development of anti-cancer therapy. …
Number of citations: 22 journals.plos.org
Y Zhang, Q Zhang, SX Zeng, Q Hao, H Lu - Neoplasia, 2013 - Elsevier
Toxicity and chemoresistance are two major issues to hamper the success of current standard tumor chemotherapy. Combined therapy of agents with different mechanisms of action is a …
Number of citations: 22 www.sciencedirect.com
N Bhattarai, J Wang, D Nguyen, X Yang, L Helmers… - Theranostics, 2021 - ncbi.nlm.nih.gov
The tumor suppressor protein p53 remains in a wild type but inactive form in~ 50% of all human cancers. Thus, activating it becomes an attractive approach for targeted cancer therapies…
Number of citations: 1 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。